molecular formula C18H20Cl2N2O3S B5803183 tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate

tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B5803183
M. Wt: 415.3 g/mol
InChI Key: FKXBKOROZDEXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects in different cell lines and animal models. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. The compound has also been shown to modulate neurotransmitter release and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for research on tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate. One potential area of investigation is the development of novel drug formulations or delivery systems that improve the solubility and bioavailability of the compound. Another area of research is the identification of specific molecular targets and pathways that are modulated by the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate in various diseases and conditions.

Synthesis Methods

The synthesis method for tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate involves the reaction of 3,6-dichlorobenzothiophene-2-carbonyl chloride with tert-butyl 4-aminopiperazine-1-carboxylate in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

Tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antifungal, and antiviral activities in various in vitro and in vivo studies. The compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-18(2,3)25-17(24)22-8-6-21(7-9-22)16(23)15-14(20)12-5-4-11(19)10-13(12)26-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBKOROZDEXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazine-1-carboxylate

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